molecular formula C11H12ClNO3 B1624007 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide CAS No. 42477-08-7

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B1624007
CAS No.: 42477-08-7
M. Wt: 241.67 g/mol
InChI Key: YHRDEJFGHGFMHU-UHFFFAOYSA-N
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Description

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that belongs to the class of organic compounds known as benzodioxins. These compounds are characterized by a benzene ring fused to a dioxin ring. This particular compound has a chlorine atom attached to the third carbon of the propanamide chain, and a 2,3-dihydro-1,4-benzodioxin moiety attached to the nitrogen atom of the amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
  • 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)propanamide
  • 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)propanamide

Uniqueness

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The position of the chlorine atom and the benzodioxin moiety can affect the compound’s ability to interact with enzymes and other molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRDEJFGHGFMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408173
Record name 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42477-08-7
Record name 3-chloro-N-2,3-dihydro-1,4-benzodioxin-6-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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